4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound 4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine derives its systematic IUPAC name from its bicyclic heteroaromatic framework. The core structure consists of a pyrazole ring fused with a pyrimidine ring at the [3,4-d] positions. The substituents are assigned numerical positions based on IUPAC priority rules:
- 4-methyl : A methyl group (-CH₃) at position 4 of the pyrimidine ring.
- 6-(methylthio) : A methylthio group (-SCH₃) at position 6 of the pyrimidine ring.
The full IUPAC name is 4-methyl-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine .
Isomeric considerations arise from:
- Positional isomerism : Alternative substitution patterns on the bicyclic system (e.g., 4-methyl-7-(methylthio) isomers) .
- Tautomerism : Prototropic shifts between the 1H- and 3H- forms of the pyrazole ring, though the 1H-tautomer is dominant due to aromatic stabilization .
- Stereoelectronic effects : Substituent orientation (e.g., axial vs. equatorial for the methylthio group), though crystallographic data confirms a planar arrangement .
Crystallographic Analysis of Bicyclic Core Structure
X-ray diffraction studies reveal key structural features (Table 1):
Table 1: Crystallographic parameters for this compound derivatives
| Parameter | Value (Å/°) | Source Compound |
|---|---|---|
| Bond length (C6–S) | 1.78 ± 0.02 | |
| Bond angle (N1–C2–N3) | 108.5° | |
| Dihedral angle (pyrazole-pyrimidine) | 2.1° |
Key observations:
- The bicyclic system adopts near-planar geometry, with minor deviations (<3°) due to steric effects from substituents .
- The methylthio group at position 6 lies in the plane of the pyrimidine ring, maximizing conjugation with the π-system .
- Intermolecular interactions (e.g., N–H···S hydrogen bonds, π-π stacking at 3.37–3.61 Å) stabilize the crystal lattice .
Comparative Structural Analysis with Pyrazolo[3,4-d]Pyrimidine Derivatives
Structural variations in pyrazolo[3,4-d]pyrimidine derivatives significantly influence physicochemical properties (Table 2):
Table 2: Structural and electronic comparisons of selected derivatives
Key trends:
- Electron-withdrawing groups (e.g., Cl at R4) reduce aromaticity, increasing reactivity at the pyrimidine ring .
- Methylthio groups enhance lipophilicity (clogP = 1.92) compared to amino (clogP = 0.45) or hydroxyl analogues .
- Planarity : Derivatives with smaller substituents (e.g., NH₂) exhibit greater planarity, favoring π-π interactions in biological targets .
This structural diversity underpins the compound’s utility in medicinal chemistry, particularly as a kinase inhibitor scaffold .
Properties
IUPAC Name |
4-methyl-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c1-4-5-3-8-11-6(5)10-7(9-4)12-2/h3H,1-2H3,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIOFTUVEJZTSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NNC2=NC(=N1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine are protein kinases. Protein kinases are essential enzymes that control cell growth, differentiation, migration, and metabolism. They have been closely linked to tumor proliferation and survival, making them an effective target for cancer treatment.
Mode of Action
This compound interacts with its protein kinase targets by inhibiting their function. This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cell growth and metabolism.
Biochemical Pathways
The inhibition of protein kinases by this compound affects several biochemical pathways. These pathways are responsible for controlling cell growth and metabolism. The disruption of these pathways leads to downstream effects that can include the suppression of tumor growth and survival.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of protein kinase activity. This inhibition disrupts normal cell signaling pathways, leading to changes in cell growth and metabolism. These changes can result in the suppression of tumor growth and survival.
Biological Activity
4-Methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1408075-41-1
- Molecular Weight : 180.23 g/mol
- Purity : 97%
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammatory pathways and cancer cell proliferation. Notably, it has been shown to inhibit specific protein kinases that play critical roles in these processes.
Anti-Inflammatory Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can exhibit significant anti-inflammatory properties. In one study, compounds with similar structures demonstrated the ability to inhibit the NF-κB pathway, which is crucial in mediating inflammatory responses. The inhibition was dose-dependent, with effective concentrations below 50 µM for several derivatives tested .
Antitumor Activity
Recent studies have highlighted the potential of pyrazolo derivatives as anticancer agents. For instance, a series of pyrazole compounds were tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .
Study 1: Anti-Inflammatory Effects
In a controlled experiment involving LPS-induced inflammation models, this compound exhibited significant inhibition of pro-inflammatory cytokines. The IC50 values were comparable to established anti-inflammatory agents, suggesting its potential utility as a therapeutic agent .
Study 2: Anticancer Efficacy
A study investigating the cytotoxic effects of various pyrazolo compounds on breast cancer cell lines revealed that this compound led to a marked decrease in cell proliferation. The compound was effective at concentrations as low as 10 µM, highlighting its potency and potential for further development as an anticancer drug .
Table 1: Biological Activity Summary of Pyrazolo Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anti-inflammatory | <50 | |
| Pyrazolo[3,4-b]quinoline | Antitumor | <10 | |
| Pyrazolo[1,5-a]quinazoline | Anti-inflammatory | 22 |
Table 2: Inhibition Profiles Against Key Kinases
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. For instance, a study reported that a compound with this scaffold exhibited significant inhibitory activity against various cancer cell lines, including A549 (lung cancer) with an IC50 of 2.24 µM, outperforming doxorubicin (IC50 = 9.20 µM) as a positive control . The mechanism involves induction of apoptosis in cancer cells, highlighting its potential as a new class of anticancer agents.
Antimicrobial Properties
Recent research has also explored the antimicrobial activity of pyrazolo[3,4-d]pyrimidines against bacteria such as Staphylococcus aureus and Escherichia coli. One study demonstrated that these compounds could inhibit bacterial growth in a dose-dependent manner, suggesting their potential as dual-action agents that target both eukaryotic kinases and bacterial infections . This is particularly relevant for cancer patients who are susceptible to infections.
Enzyme Inhibition
The compound has been shown to act as an enzyme inhibitor, particularly against protein kinases involved in various cellular processes. The inhibition mechanism typically involves binding to the active site of enzymes, thereby disrupting their catalytic activities. This property is crucial for developing therapeutic agents aimed at diseases linked to dysregulated kinase activity .
Case Studies
Comparison with Similar Compounds
Structural and Functional Variations
Pyrazolo[3,4-d]pyrimidines exhibit significant pharmacological versatility depending on substituent positions. Below is a comparative analysis of key analogues:
Key Observations:
- Position 4 : Methyl or hydrazinyl groups enhance metabolic stability and target engagement (e.g., neuroprotection via HO-1 induction in the target compound) . Chloro substituents improve reactivity for nucleophilic substitutions .
- Position 6: Methylthio (-SMe) groups increase lipophilicity and serve as leaving groups for further derivatization. Sulfonyl (-SO2Me) or amino (-NH2) substituents modulate kinase inhibition or antiparasitic activity .
Neuroprotective Agents
The target compound and its analogue KKC080096 [(R)-1-benzyl-6-(methylthio)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine] induce heme oxygenase-1 (HO-1) via Keap1 binding, demonstrating anti-inflammatory and neuroprotective effects in microglial cells . This contrasts with 4-chloro derivatives, which prioritize antibacterial activity due to reactive chlorine atoms .
Antioxidant and Analgesic Derivatives
4-Hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (LD50: 245.8 mg/kg) exhibits potent antioxidant activity, reducing lipid peroxidation and protein oxidation. Its analgesic efficacy surpasses standard drugs like aspirin in murine models .
Preparation Methods
Preparation Methods of 4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
General Synthetic Strategy
The synthesis of pyrazolo[3,4-d]pyrimidines, including this compound, typically involves a one-pot reaction approach. A key method documented involves the condensation of 4-amino-5-cyano-6-aryl-2-mercapto-5,6-dihydropyrimidines with hydrazine hydrate in ethanol under reflux conditions. This reaction facilitates the formation of the pyrazolo ring fused to the pyrimidine core, incorporating the methylthio substituent at the 6-position and a methyl group at the 4-position.
Reaction Scheme Overview:
- Starting materials: 4-amino-5-cyano-6-aryl-2-mercapto-5,6-dihydropyrimidines
- Reagent: Hydrazine hydrate
- Solvent: Ethanol
- Conditions: Reflux followed by room temperature standing
- Outcome: Formation of 3-amino-4-aryl-6-mercapto-3a,4-dihydro-1H-pyrazolo[3,4-d]pyrimidines (IIIa-n), including derivatives with methylthio substituents
Detailed Procedure
- A stoichiometric mixture of 4-amino-5-cyano-6-aryl-2-mercapto-5,6-dihydropyrimidine (0.01 mole) and hydrazine hydrate (0.01 mole) is dissolved in 30 mL of ethanol.
- The mixture is refluxed for a specified period to ensure completion of the ring closure reaction.
- After reflux, the reaction mixture is allowed to stand at room temperature for approximately 3 hours to facilitate crystallization.
- The product is isolated by filtration and purified via recrystallization from suitable solvents to yield the desired pyrazolo[3,4-d]pyrimidine derivative.
Characterization and Confirmation
The synthesized compounds are characterized by:
- Infrared Spectroscopy (IR): Identification of characteristic functional groups, such as aromatic C-H, C=N, N-H, and C-S stretches.
- Proton Nuclear Magnetic Resonance (1H NMR): Confirmation of methyl, aromatic, amino, and methylthio protons.
- Mass Spectrometry (MS): Molecular ion peaks consistent with expected molecular weights, confirming the molecular formula.
- Thin Layer Chromatography (TLC): Used to monitor reaction progress and purity (solvent system: Acetone:Benzene = 1:9).
Example Data for this compound (III-j)
| Parameter | Data |
|---|---|
| Molecular Formula | C13H13N5S |
| Molecular Weight | 271.0 (m/z, MS molecular ion peak) |
| IR Peaks (cm⁻¹) | 3030 (aromatic C-H), 1512 (C=C pyrimidine), 1456 (C=N pyrimidine), 2920 (C-H asym.), 2852 (C-H sym.), 3435 (N-H str.) |
| 1H NMR (δ ppm, DMSO+CDCl3) | 2.47 (3H, SCH3), 5.95 (1H, CH), 6.71-8.70 (9H, Ar-H + CH + NH2 + SH) |
| Reaction Yield | High (exact yield not specified) |
| Purification | Crystallization from suitable solvent |
Analytical Data Summary
| Compound ID | Substituent (R) | Molecular Formula | Melting Point (°C) | Yield (%) | Elemental Analysis (Calculated/Found %) |
|---|---|---|---|---|---|
| III-j | 4-(methylthio)-phenyl | C13H13N5S | 151 | 56 | C 58.0 / 57.9; H 4.8 / 4.7; N 25.8 / 25.8 |
Note: The above data is extracted from the series of pyrazolo[3,4-d]pyrimidines synthesized by the one-pot method, including methylthio-substituted derivatives.
Summary Table of Preparation Method
| Step No. | Description | Conditions/Details |
|---|---|---|
| 1 | Mix 4-amino-5-cyano-6-aryl-2-mercapto-5,6-dihydropyrimidine with hydrazine hydrate | Molar ratio 1:1, in ethanol (30 mL) |
| 2 | Reflux the mixture | Duration: specific period (typically hours) |
| 3 | Allow to stand at room temperature | 3 hours for crystallization |
| 4 | Isolate product | Filtration and recrystallization |
| 5 | Characterize product | IR, 1H NMR, MS, TLC |
Q & A
Q. What are the common synthetic methodologies for 4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine?
Synthesis typically begins with 5-aminopyrazole-4-carbonitrile derivatives, which undergo cyclocondensation with reagents like formamide, urea, or thiourea to form the pyrazolo[3,4-d]pyrimidine core. For example, thiourea can introduce the methylthio group at position 6. Reaction conditions (solvent, temperature, catalyst) significantly influence yield and purity. Multi-component one-pot reactions are also employed for efficiency, as described in studies using aryl halides or alkylating agents .
Q. What spectroscopic techniques are used to characterize this compound?
Infrared (IR) spectroscopy identifies functional groups (e.g., C=S stretch at ~650 cm⁻¹ for the methylthio group). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves substituent positions: the methyl group at position 4 appears as a singlet (~δ 2.5 ppm), and the methylthio group at position 6 shows distinct splitting patterns in ¹H NMR. Mass spectrometry (MS) confirms molecular weight .
Q. What safety protocols are recommended for handling this compound?
Refer to Safety Data Sheets (SDS) for specific guidelines. General precautions include wearing PPE (gloves, lab coat), avoiding inhalation/contact with skin, and working in a fume hood. In case of exposure, immediately wash affected areas and seek medical attention. Contaminated clothing must be removed and cleaned before reuse .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives of this compound?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction rates.
- Catalysts : Lewis acids like ZnCl₂ or BF₃·Et₂O enhance cyclization efficiency.
- Temperature control : Reflux conditions (e.g., 80–100°C) balance reaction speed and side-product formation.
- Purification : Recrystallization from ethanol or acetonitrile improves purity .
Q. How do structural modifications influence structure-activity relationships (SAR) in antitumor studies?
The 4-methyl and 6-(methylthio) groups are critical for bioactivity. For example:
- 4-Amino substitution : Enhances kinase inhibition (e.g., targeting EGFR or VEGFR2).
- 6-Thiol vs. methylthio : Methylthio improves metabolic stability compared to free thiols.
- N1-substituents : Bulky groups (e.g., isopropyl) increase lipophilicity and membrane permeability. Comparative studies using analogues with varied substituents reveal these trends .
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.
- Substituent effects : Minor structural changes (e.g., methyl vs. ethyl groups) drastically alter potency.
- Metabolic stability : Methylthio derivatives may exhibit longer half-lives in vivo than hydroxyl analogues.
Systematic comparative studies under standardized conditions are essential to reconcile conflicting data .
Q. What mechanistic insights explain its anticancer activity?
The compound inhibits enzymes critical for cell proliferation, such as:
- Kinases : Disrupts ATP-binding pockets (e.g., Src-family kinases).
- Dihydrofolate reductase (DHFR) : Blocks nucleotide synthesis.
- Topoisomerases : Induces DNA damage.
Docking studies and enzymatic assays (IC₅₀ values) validate these mechanisms, with methylthio groups enhancing hydrophobic interactions in binding pockets .
Methodological Notes
- Synthetic reproducibility : Always verify reaction conditions (e.g., anhydrous solvents, inert atmosphere) to replicate literature procedures.
- Data validation : Cross-reference NMR shifts and MS data with computational predictions (e.g., ChemDraw) to confirm structural integrity.
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple assay platforms.
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
